![molecular formula C10H12O3 B142449 Methyl 2-(4-hydroxy-3-methylphenyl)acetate CAS No. 64360-47-0](/img/structure/B142449.png)
Methyl 2-(4-hydroxy-3-methylphenyl)acetate
Overview
Description
Methyl 2-(4-hydroxy-3-methylphenyl)acetate is a chemical compound that is related to various synthesized esters and derivatives of hydroxyphenyl and acetate groups. The compound is structurally related to hydroxytyrosol, a powerful antioxidant, and its derivatives, which have been synthesized and studied for their potential applications and properties .
Synthesis Analysis
The synthesis of related compounds involves protective group strategies, as seen in the high-yielding synthesis of methyl orthoformate-protected hydroxytyrosol, which is stabilized against oxidation and allows for easy purification and storage. The protective group can be hydrolyzed under certain pH conditions, releasing the active principle . Other synthesis methods include one-pot reactions catalyzed by ammonium acetate for the preparation of pyrazol derivatives , and reactions involving methyl (2-hydroxyphenyl)acetate with various reagents to produce oxadiazole and tetrazol derivatives.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as XRD, FT-IR, UV-VIS, and NMR. Theoretical calculations using density functional theory (DFT) have provided detailed information about the local and global chemical activities of these molecules, revealing their electrophilic and nucleophilic nature . Crystal structures often exhibit weak intermolecular interactions, such as hydrogen bonds and C-H...π interactions, which can influence the stability and properties of the compounds .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of a protective group in hydroxytyrosol derivatives allows for selective esterification and subsequent deprotection to yield the desired esters . The reactivity of the oxadiazole and tetrazol rings in the synthesized compounds is also of interest, as these moieties are common in pharmaceuticals and materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. For example, the non-linear optical behaviors of certain compounds have been examined, revealing properties such as dipole moment, polarizability, and hyperpolarizability . The solubility and sensitivity to solvent polarity have also been studied, as seen in the case of bis-(4-hydroxy-2H-chromen-2-one) derivatives, which show different behaviors in protic and aprotic solvents . Additionally, the acid dissociation constants of these compounds can be estimated using spectroscopic methods and titration experiments .
Scientific Research Applications
Catalysis and Chemical Synthesis
- Palladium-Catalyzed α-Oxidation : Methyl 2-(4-hydroxy-3-methylphenyl)acetate derivatives have been prepared through palladium-catalyzed α-oxidation, demonstrating its application in organic synthesis. The study by Chen et al. (2016) investigated this process using palladium acetate as a catalyst.
Biochemistry and Microbiology
- Production by Fungi : The compound has been identified as a product of fungal cultures. Varma et al. (2006) found phenylacetic acid derivatives, including compounds structurally related to methyl 2-(4-hydroxy-3-methylphenyl)acetate, in cultures of Curvularia lunata.
Crystallography
- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed, providing insights into molecular conformation and bonding. A study by Yaman et al. (2019) examined 2-methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate, closely related to the compound .
Organic Chemistry Education
- Use in Organic Chemistry Experiments : The synthesis of similar compounds has been proposed for use in educational settings. For instance, Min (2015) discussed an experiment to synthesize a related compound, enhancing student engagement in scientific research.
Novel Compound Synthesis
- Synthesis of Novel Compounds : Research by Fredimoses et al. (2015) isolated a new compound structurally similar to methyl 2-(4-hydroxy-3-methylphenyl)acetate from Aspergillus westerdijkiae, indicating its potential as a precursor in novel compound synthesis.
Antimicrobial Properties
- Antimicrobial Activity Evaluation : Some derivatives have shown antimicrobial activity. For example, Welter et al. (2014) studied the metabolism and detectability of methylamphetamine isomers, suggesting potential applications in medical research.
Drug Development
- Aldose Reductase Inhibitors : Ali et al. (2012) synthesized derivatives for evaluation as aldose reductase inhibitors, indicating potential applications in drug development, especially for treating diabetic complications.
Safety And Hazards
properties
IUPAC Name |
methyl 2-(4-hydroxy-3-methylphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-8(3-4-9(7)11)6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFCYPQWMPUWJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10492992 | |
Record name | Methyl (4-hydroxy-3-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-3-methylphenyl)acetate | |
CAS RN |
64360-47-0 | |
Record name | Methyl (4-hydroxy-3-methylphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10492992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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